3-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide
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Overview
Description
3-(Phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)propanamide is a complex organic compound with a unique structure that includes a phenylsulfonyl group and a tetrahydro-2-furanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of a phenylsulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with a tetrahydro-2-furanylmethyl halide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.
Substitution: The tetrahydro-2-furanylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
3-(Phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)propanamide involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester: This compound has a similar tetrahydro-2-furanylmethyl group but differs in its overall structure and reactivity.
2-Propenoic acid, 3-phenyl-, (tetrahydro-2-furanyl)methyl ester: Another compound with a similar functional group but different chemical properties.
Uniqueness
3-(Phenylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)propanamide is unique due to the presence of both the phenylsulfonyl and tetrahydro-2-furanylmethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H19NO4S |
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Molecular Weight |
297.37 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C14H19NO4S/c16-14(15-11-12-5-4-9-19-12)8-10-20(17,18)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H,15,16) |
InChI Key |
XYRSHQFSOBUKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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